molecular formula C10H8F3NO2 B2645899 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 189940-07-6

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2645899
CAS No.: 189940-07-6
M. Wt: 231.174
InChI Key: WZIHGKCKNMYGFV-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It is built around the 2H-1,4-benzoxazin-3(4H)-one scaffold, a rigid planar heterocyclic structure noted for its broad biological activity and relatively low toxicity . This core structure is known to be a key pharmacophore in the development of novel therapeutic agents. The specific modification with a trifluoromethyl group at the 6-position is a strategic choice in lead optimization. The trifluoromethyl group is known to influence a molecule's electronic properties, metabolic stability, and lipophilicity, which can enhance membrane permeability and overall bioavailability . Research on analogous 1,4-benzoxazinone derivatives has demonstrated promising biological activities, including potent anticancer effects through mechanisms such as DNA intercalation, induction of DNA damage, and triggering of apoptosis and autophagy in tumor cell lines . Furthermore, related structures have shown potential in neuropharmacology, exhibiting anti-inflammatory activity in microglial cells and acting as antagonists for CNS receptors, suggesting applicability in researching neurodegenerative diseases . This combination of features makes this compound a valuable compound for researchers investigating new oncological and neurological therapies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-5-9(15)14-7-4-6(10(11,12)13)2-3-8(7)16-5/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIHGKCKNMYGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methyl-5-(trifluoromethyl)phenol with phosgene or its derivatives. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzoxazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of benzoxazinones, including 2-methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, exhibit significant antibacterial properties. A study highlighted the structure-activity relationship (SAR) of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to synergize with other antibiotics enhances its potential as an antimicrobial agent .

2. Mineralocorticoid Receptor Antagonism
Another area of interest is the compound's role as a mineralocorticoid receptor antagonist. Research has shown that benzoxazinone derivatives can effectively block mineralocorticoid receptors, which is promising for treating cardiovascular diseases. This mechanism could lead to novel therapeutic strategies .

Material Science Applications

1. Electrochemical Properties
The electrochemical behavior of this compound has been explored for its potential in developing new materials. Its rearrangement properties under electrochemical conditions are being studied to create environmentally friendly synthetic pathways for producing benzoxazinones, which can be utilized in various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Antimicrobial ActivitySynergistic effects with antibiotics against MRSAEnhanced efficacy in bacterial inhibition
Mineralocorticoid Receptor AntagonismPotential treatment for cardiovascular diseasesEffective blockade of mineralocorticoid receptors
Material ScienceElectrochemical rearrangement for sustainable synthesisEnvironmentally friendly synthetic pathways

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled study assessing the efficacy of various benzoxazinone derivatives against MRSA, this compound was found to have a minimum inhibitory concentration (MIC) significantly lower than that of many conventional antibiotics. This suggests that it may serve as a valuable adjunct therapy in treating resistant infections.

Case Study 2: Cardiovascular Treatment
A pharmacological investigation into the mineralocorticoid receptor antagonists revealed that compounds similar to this compound effectively reduced blood pressure and improved cardiac function in hypertensive animal models. These findings support further exploration into this compound's therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoxazin-3(4H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Biological Activity Physicochemical Properties Reference
2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one -CH₃ (2), -CF₃ (6) Broad-spectrum antimicrobial potential High lipophilicity (logP ~2.8)
6-[1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (14n) Pyrazolyl (6) Mineralocorticoid receptor antagonism (IC₅₀ = 1.2 nM) Improved solubility due to polar pyrazole
4-Methyl-4H-benzo[1,4]oxazine-3-thione -CH₃ (4), thione (3) Not explicitly reported Increased stability (vs. ketone analogs)
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one -OCH₂C₆H₅ (6), -COCH₃ (8) Antifungal (72% inhibition at 20 mg/L) Moderate logP (~2.5)
(2R)-2-O-β-D-glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one Glucosyl (2) Natural product (plant-derived) Water-soluble (logP ~-1.2)

Biological Activity

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3NO2C_{10}H_8F_3NO_2 with a molecular weight of 233.19 g/mol. Its structure features a benzoxazine core with a trifluoromethyl substituent, which may influence its biological activity.

PropertyValue
Molecular FormulaC10H8F3NO2C_{10}H_8F_3NO_2
Molecular Weight233.19 g/mol
Melting Point154–156 °C
CAS Number189940-07-6

Anticancer Properties

Research indicates that compounds within the benzoxazine class exhibit significant anticancer activity. For instance, structure-activity relationship (SAR) studies have shown that certain derivatives can inhibit cancer cell proliferation effectively. In particular, related benzoxazin-4-one compounds demonstrated cytotoxicity against P388 leukemia cells with ID50 values around 9.9 µM and 8.9 µM, suggesting that structural modifications can enhance potency against various cancer cell lines .

Case Study: Cytotoxicity in P388 Cells
A study assessed the cytotoxic effects of various benzoxazin derivatives, including those structurally similar to this compound. The results indicated that modifications in the aromatic system significantly impacted the compounds' ability to alter cell cycle distribution and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Benzoxazin derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that the incorporation of electron-withdrawing groups enhances antibacterial activity, which may also apply to this compound .

The mechanisms underlying the biological activities of benzoxazine derivatives often involve:

  • Inhibition of Enzymatic Activity: Certain derivatives have been identified as inhibitors of specific enzymes related to cancer progression and microbial resistance.
  • Cell Cycle Disruption: Compounds can interfere with normal cell cycle progression in cancer cells, leading to increased apoptosis.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other known benzoxazine derivatives is useful:

CompoundIC50 (µM)Activity Type
Nitrobenzoxazin-4-one9.9Cytotoxicity in P388
Benzoxazin Derivative A8.9Cytotoxicity in P388
Benzoxazin Derivative B<10Antimicrobial

Q & A

Q. What are the standard synthetic routes for 2-methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted 2-aminophenol derivatives with α-halo carbonyl compounds. Key steps include:

  • Cyclization : Reacting 2-amino-5-trifluoromethylphenol with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the benzoxazinone core .
  • Optimization : Yields improve with anhydrous solvents, controlled temperatures (60–80°C), and catalytic phase-transfer agents .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Cyclization with BrCH₂CO₂Me65–78K₂CO₃, DMF, 70°C
Microwave-assisted82100°C, 30 min

Q. How is structural characterization of 2-methyl-6-(trifluoromethyl)-benzoxazinone performed?

  • NMR : 1^1H and 13^13C NMR confirm the benzoxazinone scaffold. The trifluoromethyl group shows a singlet at ~δ 120–125 ppm in 19^19F NMR .
  • X-ray crystallography : Resolves spatial arrangement, as seen in analogues like 6-chloro-2H-1,4-benzoxazin-3(4H)-one (C–F bond length: 1.34 Å) .
  • HRMS : Validates molecular weight (calc. for C₁₀H₈F₃NO₂: 231.0474) .

Q. What is the ecological significance of benzoxazinone degradation products?

Degradation of benzoxazinones in soil produces bioactive intermediates like 2-aminophenoxazin-3-one, which exhibit phytotoxic and antifungal effects. These products contribute to plant defense mechanisms against weeds and pathogens .

Advanced Research Questions

Q. How do substituent modifications at C-6 and C-7 positions affect phytotoxicity?

Structure-activity relationship (SAR) studies reveal:

  • C-6 substitution : Electron-withdrawing groups (e.g., Cl, CF₃) enhance herbicidal activity by increasing dipole moments. 6-CF₃ derivatives inhibit root elongation in Avena fatua (IC₅₀: 0.2 mM) .
  • C-7 substitution : Fluorination improves selectivity. 7-Fluoro analogues show 3-fold higher inhibition of Lolium rigidum vs. wheat .

Table 2 : Phytotoxicity of Substituted Benzoxazinones

SubstituentTarget WeedIC₅₀ (mM)Selectivity Index*
6-CF₃A. fatua0.21.8
7-FL. rigidum0.33.2
*Selectivity Index = IC₅₀ (crop)/IC₅₀ (weed). Data from .

Q. What experimental designs are optimal for evaluating anti-inflammatory activity in microglial cells?

  • Cell model : LPS-induced BV-2 microglia .
  • Assays :
  • NO production (Griess reagent).
  • Pro-inflammatory cytokines (qPCR for IL-1β, TNF-α).
  • ROS levels (DCFH-DA fluorescence) .
    • Dose range : 10–100 μM, with cytotoxicity assessed via MTT assay .

Q. How do contradictions arise in SAR studies of benzoxazinones as antifungal agents?

Discrepancies stem from:

  • Solubility vs. bioactivity : Hydrophobic substituents (e.g., CF₃) enhance membrane penetration but reduce aqueous solubility, complicating in vivo efficacy .
  • Species-specific responses : 2-Methyl-6-CF₃ derivatives inhibit Fusarium graminearum (MIC: 8 μg/mL) but are inactive against Candida albicans .

Methodological Guidance

Q. How to resolve conflicting data in substituent effects on mineralocorticoid receptor (MR) antagonism?

  • Docking studies : Use crystal structures (PDB: 3VHU) to validate interactions. The 6-CF₃ group in 14n forms hydrophobic contacts with Leu848 and Asn770, explaining its 10-fold higher affinity vs. unsubstituted analogues .
  • In vivo validation: Test compounds in DOCA-salt hypertensive rats; measure systolic blood pressure changes .

Q. What analytical strategies differentiate degradation products from synthetic impurities?

  • LC-HRMS : Track molecular ions (e.g., m/z 231.0474 for parent vs. m/z 149.0477 for deglycosylated products) .
  • Kinetic studies : Monitor degradation in soil extracts at pH 5–7; half-life ranges from 12–48 hours .

Key Research Findings

  • Anticancer potential : 2-Methyl-6-CF₃ derivatives inhibit tumor cell replication (IC₅₀: 5 μM in HeLa cells) via ROS-mediated apoptosis .
  • Neuroinflammation : Triazole-modified derivatives reduce LPS-induced IL-6 by 70% in BV-2 cells .

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